molecular formula C21H13N B15434038 2,6-Bis(Phenylethynyl)Pyridine CAS No. 83965-72-4

2,6-Bis(Phenylethynyl)Pyridine

Cat. No.: B15434038
CAS No.: 83965-72-4
M. Wt: 279.3 g/mol
InChI Key: FCENCNDOPQVMBT-UHFFFAOYSA-N
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Description

Context and Significance of 2,6-Bis(Phenylethynyl)Pyridine in Contemporary Chemical Research

The compound this compound (BPEP) has emerged as a molecule of significant interest in modern chemical research due to its unique structural and electronic properties. This rigid, linear molecule, featuring a central pyridine (B92270) ring flanked by two phenylethynyl arms, possesses a highly conjugated π-system. This extended conjugation is the primary source of its intriguing photophysical characteristics, including strong absorption and emission of light, making it a valuable building block for the development of novel photoactive materials.

The inherent properties of BPEP, such as its rigidity, well-defined geometry, and the presence of a nitrogen atom in the pyridine ring capable of metal coordination and hydrogen bonding, have positioned it as a versatile scaffold in various chemical disciplines. Its applications are being explored in fields ranging from materials science, where it is used in the creation of liquid crystals and light-emitting materials, to supramolecular chemistry, where it serves as a component in the construction of complex, self-assembled architectures like rotaxanes and molecular sensors. nih.gov The pH-dependent nature of the pyridine nitrogen further enhances its utility, allowing for the modulation of its electronic and binding properties. nih.gov

Historical Overview of Pyridine-Based Acetylenes in Materials and Supramolecular Chemistry

The exploration of pyridine-containing molecules has a rich history in chemistry, dating back to the isolation of pyridine from picoline in 1846. nih.gov The discovery of its structure in the late 1860s and subsequent synthesis methods paved the way for the creation of a vast array of pyridine derivatives. nih.gov Pyridine and its analogues have become ubiquitous in medicinal chemistry, forming the core of thousands of drug molecules. nih.gov

The incorporation of acetylene (B1199291) units into pyridine scaffolds represents a significant advancement, particularly in the realms of materials and supramolecular chemistry. The linear and rigid nature of the acetylene linkage provides a predictable and well-defined structural element for constructing larger, more complex molecular systems. Early research into pyridine-based acetylenes laid the groundwork for the development of compounds like BPEP. These initial studies demonstrated the potential of such molecules to form coordination complexes with metal ions and to participate in the formation of ordered structures. The combination of the coordinating ability of the pyridine nitrogen and the structural rigidity of the acetylenic arms proved to be a powerful design strategy for creating functional materials and supramolecular assemblies. nih.gov For instance, the formation of co-crystals between pyridine and acetylene has been studied for its implications in understanding the cryomineralogy of celestial bodies like Titan. acs.orgnih.gov

Scope and Aims of Research on this compound Systems

Current research on this compound systems is multifaceted, with several key aims driving scientific inquiry. A primary focus is the synthesis of novel BPEP derivatives and the investigation of their fundamental properties. This includes the development of efficient synthetic routes to access these molecules and a thorough characterization of their photophysical and electrochemical behavior.

A significant area of investigation is the application of BPEP in supramolecular chemistry. Researchers are exploring its use as a building block for the construction of anion sensors, leveraging the hydrogen-bonding capabilities of appended functional groups and the inherent fluorescence of the BPEP core. nih.gov The design of BPEP-based receptors that can selectively bind to specific anions or other guest molecules is a major goal, with potential applications in environmental monitoring and biological sensing. nih.govnih.gov

In materials science, the aim is to harness the unique properties of BPEP to create advanced functional materials. This includes the development of new liquid crystals, light-emitting materials for displays and lighting, and components for molecular-scale electronic devices. The ability to tune the electronic properties of BPEP through chemical modification makes it an attractive candidate for these applications.

Furthermore, the coordination chemistry of BPEP and its derivatives is an active area of research. The pyridine nitrogen provides a binding site for a wide range of metal ions, leading to the formation of coordination polymers and discrete metal complexes with interesting magnetic and catalytic properties. nih.govresearchgate.netmdpi.com Understanding the self-assembly of these metal-ligand systems is crucial for the rational design of new materials with tailored functionalities.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular FormulaC21H13N nih.gov
PubChem CID15305672 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83965-72-4

Molecular Formula

C21H13N

Molecular Weight

279.3 g/mol

IUPAC Name

2,6-bis(2-phenylethynyl)pyridine

InChI

InChI=1S/C21H13N/c1-3-8-18(9-4-1)14-16-20-12-7-13-21(22-20)17-15-19-10-5-2-6-11-19/h1-13H

InChI Key

FCENCNDOPQVMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=CC=C2)C#CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2,6 Bis Phenylethynyl Pyridine and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for 2,6-Dialkynylpyridines

The synthesis of 2,6-dialkynylpyridines, particularly 2,6-bis(phenylethynyl)pyridine, heavily relies on palladium-catalyzed cross-coupling reactions. These methods provide an efficient means to form the crucial carbon-carbon bonds between the pyridine (B92270) core and the phenylethynyl side groups.

Sonogashira Coupling Approaches for this compound Scaffolds

The Sonogashira reaction stands as a cornerstone in the synthesis of arylalkynes, including the title compound. wikipedia.org This cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org For the synthesis of this compound, the common starting materials are a 2,6-dihalopyridine (such as 2,6-dibromopyridine (B144722) or 2,6-diiodopyridine) and phenylacetylene (B144264).

The general reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org The palladium(0) species undergoes oxidative addition with the dihalopyridine. Simultaneously, the copper(I) salt reacts with phenylacetylene to form a copper(I) acetylide intermediate. hes-so.ch This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination from the palladium complex, which yields the this compound product and regenerates the active palladium(0) catalyst. wikipedia.org

A practical example is the synthesis of 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives. arkat-usa.org In this case, 2,4,6-tribromo-3,5-difluoropyridine (B1586626) is reacted with various phenylacetylene derivatives in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) in triethylamine, which acts as both the base and a solvent. arkat-usa.org This demonstrates the selective replacement of the bromine atoms at the 2- and 6-positions, which are ortho to the ring nitrogen. arkat-usa.org

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthesis

The efficiency of the Sonogashira coupling for producing 2,6-dialkynylpyridines is highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, ligand, base, and solvent. researchgate.net Microwave irradiation has been shown to be an effective technique for accelerating these reactions, leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net

Catalyst Systems: While the classic Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂ and a phosphine (B1218219) ligand is common, modern catalyst systems have been developed to improve efficiency and substrate scope. nih.gov For instance, air-stable palladium precatalysts such as [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine) have enabled room-temperature, copper-free Sonogashira couplings of challenging substrates. nih.gov The nature of the ligand is crucial; bulky and electron-rich phosphine ligands can enhance the catalytic activity, allowing for the coupling of less reactive aryl chlorides. libretexts.org

Copper-Free Systems: A significant area of optimization has been the development of copper-free Sonogashira reactions. researchgate.netnih.gov This is driven by the desire to avoid the formation of diacetylene byproducts from the oxidative homocoupling of terminal alkynes, which is often promoted by copper salts, and to simplify product purification. nih.gov These systems typically require a different base and reaction conditions but offer a cleaner reaction profile.

The table below summarizes the impact of various components on the Sonogashira reaction for synthesizing pyridine-ethynyl linkages.

ParameterVariationEffect on ReactionResearch Finding
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Choice affects reactivity and selectivity.Ligand nature on the palladium catalyst can control regioselectivity in poly-halogenated purines. rsc.org
Co-catalyst Copper(I) Iodide (CuI)Essential for the classic Sonogashira mechanism, promotes transmetalation.CuI acts as a cocatalyst by forming a reactive copper acetylide intermediate. hes-so.ch
Base Triethylamine (Et₃N), Cesium Carbonate (Cs₂CO₃)Neutralizes the HX acid produced; can also act as a solvent.The choice of base can influence the reaction outcome in couplings of polyhalogenated pyridines. arkat-usa.org
Solvent Triethylamine, THF, DMSOAffects solubility and reaction kinetics.Room-temperature, copper-free couplings can be achieved in DMSO. nih.gov
Energy Source Conventional Heating, Microwave IrradiationMicrowave heating can drastically reduce reaction times.Microwave assistance leads to shorter reaction times and higher yields for synthesizing 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. researchgate.net

Functionalization and Derivatization Strategies of this compound

The this compound scaffold serves as a versatile platform that can be further modified to tune its electronic, optical, and coordination properties.

Introduction of Peripheral Substituents for Tunable Properties

The properties of this compound can be finely adjusted by introducing functional groups on either the terminal phenyl rings or the central pyridine ring. This is typically achieved by using substituted starting materials in the Sonogashira coupling. For example, reacting 2,6-dihalopyridines with appropriately substituted phenylacetylenes allows for the incorporation of a wide array of functional groups (e.g., electron-donating or electron-withdrawing groups) onto the phenyl moieties. arkat-usa.orgbeilstein-journals.org

This strategy was employed in the synthesis of 4-bromo-2,6-bis[2-(4-methoxyphenyl)ethynyl]-3,5-difluoropyridine, where the methoxy (B1213986) group on the phenyl ring modifies the electronic properties of the final molecule. arkat-usa.org Similarly, derivatives with functional groups on the pyridine ring can be synthesized. The synthesis of 4-(phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine demonstrates the introduction of complex coordinating groups at the pyridine core, starting from a tribrominated pyridine precursor. researchgate.netscispace.com

Synthesis of Pyridine-Based Ethynyl (B1212043) Oligomers and Polymers

The rigid, linear structure of this compound makes it an excellent building block (monomer) for the synthesis of conjugated oligomers and polymers. These materials are of interest for applications in molecular electronics and materials science. The synthetic strategy often involves iterative Sonogashira coupling reactions. For example, a di-iodinated this compound derivative could be polymerized with a diethynyl-aromatic comonomer to create a longer, conjugated polymer chain.

The functionalization of such polymers, for instance by grafting side chains, can be used to control properties like solubility and processability. psu.edu The synthesis of these extended π-conjugated systems based on the pyridine-ethynyl repeat unit allows for the creation of materials with tailored optoelectronic properties.

Advanced Synthetic Protocols and Chemo-selectivity in Poly-alkynylation

When multiple reactive sites are present on the pyridine precursor, achieving chemo-selectivity becomes a critical challenge. Advanced synthetic protocols focus on controlling the regioselectivity of the alkynylation reaction.

In the case of poly-halogenated pyridines, the different reactivity of the halogen atoms can be exploited. For instance, in the Sonogashira coupling of 2,4,6-tribromo-3,5-difluoropyridine, the reaction occurs selectively at the 2- and 6-positions, leaving the bromine at the 4-position intact. arkat-usa.org This selectivity is attributed to the higher reactivity of the halogens adjacent to the pyridine nitrogen.

Catalyst control is another powerful tool for directing regioselectivity. Studies on di-iodopurines have shown that the choice of the palladium catalyst and its associated ligand can switch the site of Sonogashira coupling. rsc.org For example, a catalyst with a monodentate ligand like Pd(PPh₃)₄ might favor reaction at one position, while a catalyst with a bidentate ligand could direct the coupling to another position. rsc.org This principle of catalyst-controlled regioselectivity is directly applicable to the synthesis of asymmetrically substituted dialkynylpyridines, allowing for the stepwise and site-specific introduction of different alkyne groups.

Coordination Chemistry of 2,6 Bis Phenylethynyl Pyridine Ligands

Ligand Design Principles for Metal Chelation in 2,6-Bis(Phenylethynyl)Pyridine Systems

The design of ligands based on the this compound framework is centered around its capacity for effective metal chelation. The central pyridine (B92270) ring provides a nitrogen donor atom, while the two phenylethynyl arms offer a structurally rigid and electronically tunable scaffold. The linear geometry of the ethynyl (B1212043) groups positions the phenyl substituents away from the coordination site, minimizing steric hindrance and allowing for the close approach of metal ions.

The key design principles for metal chelation in these systems include:

N-donor Atom: The nitrogen atom of the pyridine ring serves as the primary coordination site for metal ions. Its lone pair of electrons is readily available for donation to a metal center, forming a stable coordinate bond.

Rigid Framework: The phenylethynyl substituents impart significant rigidity to the ligand structure. This pre-organizes the ligand for chelation, reducing the entropic penalty associated with complex formation.

Electronic Tuneability: The electronic properties of the ligand can be readily modified by introducing substituents on the peripheral phenyl rings. Electron-donating or electron-withdrawing groups can influence the electron density at the nitrogen donor, thereby modulating the ligand's affinity for different metal ions and influencing the electronic properties of the resulting metal complex.

Steric Control: While the core structure is designed to be relatively unhindered around the nitrogen donor, modifications to the ortho positions of the phenyl rings can introduce steric bulk. This can be used to control the coordination number and geometry of the resulting metal complexes.

Formation of Metal Complexes with this compound

The this compound ligand readily forms complexes with a variety of metal ions, leading to diverse coordination architectures.

Transition Metal Complexes (e.g., Copper(I), Iron(II), Platinum(II))

Transition metals, with their partially filled d-orbitals, form a wide array of complexes with pyridine-based ligands. wikipedia.org The this compound ligand, acting as a neutral bidentate or tridentate chelator, coordinates to various transition metals.

Copper(I): Copper(I) complexes with related 2,6-diacetylpyridine-bis(imines) have been synthesized and structurally characterized. rsc.org In one example, the copper atom exhibits a distorted octahedral coordination geometry. rsc.org The terdentate nature of the ligand, binding through the central nitrogen and two imine nitrogens, along with the Jahn-Teller effect, contributes to this distortion. rsc.org The Cu-N(central) bond length is reported as 1.913(3) Å, with the mean Cu-N(terminal) bond lengths being 2.041(6) Å. rsc.org

Iron(II): Iron(II) complexes with similar tetradentate ligands based on N,N′-bis(2-pyridinylmethyl)-1,2-ethanediamine have been shown to exhibit spin-crossover (SCO) behavior near room temperature. rsc.org The coordination environment provided by the N4 ligand structure is crucial for observing this phenomenon. rsc.org

Platinum(II): Platinum(II) is known to form square planar complexes. The reaction of Na2PtCl4 with related pyridine-2-carbaldehyde N(4)-ethyl-thiosemicarbazones results in the formation of [Pt(L)Cl] type complexes, where the ligand coordinates in a planar conformation through the pyridyl nitrogen, azomethine nitrogen, and a thiolato sulfur atom. researchgate.net

Lanthanide Ion Coordination Chemistry

The coordination chemistry of this compound and its derivatives with lanthanide ions has been explored, particularly with a focus on creating luminescent materials. The ligand can act as a "sensitizer" or "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Derivatives of 2,6-bis(diphenylphosphinomethyl)pyridine N,P,P'-trioxide have been shown to form 1:1 complexes with lanthanide nitrates, such as Er(NO3)3 and Nd(NO3)3. nih.govosti.gov In these complexes, the ligand acts as a neutral tridentate chelate. nih.gov For instance, in the erbium(III) complex with 2,6-bis[(dicyclohexyl)phosphino-methyl]pyridine N,P,P'-trioxide, the Er(III) ion is chelated by one tridentate ligand and three bidentate nitrate (B79036) groups. osti.govpnnl.gov The synthesis of lanthanide clusters with pyridine-pyrazole functionalized ligands has also been reported, resulting in isostructural trinuclear complexes with Gd3+, Eu3+, and Tb3+. rsc.org

Silver(I) Coordination Leading to Helical Structures

The coordination of this compound and related unsymmetrical dipyridyl ligands with silver(I) ions has been a fruitful area for the construction of supramolecular architectures, particularly helical coordination polymers. nih.gov Silver(I) typically prefers a linear coordination geometry, and when combined with the angled and rigid nature of these ligands, it can induce the formation of helical chains. nih.gov

The reaction of AgBF4 with an unsymmetrical N-(pyridin-4-ylmethyl)pyridine-3-amine ligand resulted in an infinite helical coordination polymer where each Ag(I) ion is coordinated by two nitrogen atoms from two different ligands in a distorted linear geometry. nih.gov The pitch length of the helix is a key characteristic of these structures. nih.gov In another example, the reaction of a bis(pyridylethynyl) ligand with a flexible siloxane spacer with silver(I) resulted in the formation of a triflate-bridged dimer. researchgate.net The formation of these helical structures is influenced by factors such as the ligand's flexibility, the counterion, and the solvent used in the synthesis. researchgate.net

Characterization of Coordination Geometries and Metal-Ligand Interactions

The coordination geometries and metal-ligand interactions in complexes of this compound and its analogs are elucidated using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the ligand and to observe changes in chemical shifts upon coordination to a metal ion, providing insights into the solution-state structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the pyridine nitrogen to the metal center, as the C=N stretching frequency of the pyridine ring often shifts upon complexation.

UV-Vis Spectroscopy: This technique is employed to study the electronic transitions within the ligand and the metal complex. Changes in the absorption spectra upon metal coordination can provide information about the electronic interactions between the metal and the ligand.

The characterization of a copper(II) complex with a related ligand revealed a distorted octahedral geometry, with the distortion arising from the Jahn-Teller effect and the bite angle of the terdentate ligand. rsc.org The Cu-N bond lengths were precisely measured, providing quantitative data on the metal-ligand interactions. rsc.org

Influence of Metal Coordination on Electronic and Supramolecular Behavior

The coordination of a metal ion to the this compound ligand can significantly alter its electronic properties and dictate its assembly into larger supramolecular structures.

Electronic Behavior: The coordination of a metal ion can lead to a red or blue shift in the absorption and emission spectra of the ligand, indicating a change in the energy levels of the molecular orbitals. This is a consequence of the metal-ligand interactions, which can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) in nature. For instance, the incorporation of para-substituted benzene (B151609) groups into related Fe(II) complexes can tune their spin-crossover properties. rsc.org

Supramolecular Behavior: As discussed in the context of silver(I) complexes, metal coordination is a powerful tool for directing the self-assembly of ligands into well-defined supramolecular architectures. nih.gov The choice of metal ion, with its preferred coordination geometry, and the design of the ligand work in concert to produce structures like helices, macrocycles, and coordination polymers. nih.govresearchgate.net The formation of these extended structures is often stabilized by non-covalent interactions such as π-π stacking and hydrogen bonding.

The table below summarizes key data for some metal complexes with ligands related to this compound.

Metal IonLigand SystemCoordination GeometryKey Structural FeatureReference
Copper(II)2,6-diacetylpyridine-bis(imines)Distorted OctahedralPlanar terdentate NNN-donor set rsc.org
Iron(II)N,N′-bis(2-pyridinylmethyl)-1,2-ethanediamine basedOctahedralSpin-crossover activity rsc.org
Platinum(II)Pyridine-2-carbaldehyde N(4)-ethyl-thiosemicarbazonesSquare PlanarPlanar tridentate coordination researchgate.net
Erbium(III)2,6-bis[(dicyclohexyl)phosphino-methyl]pyridine N,P,P'-trioxide-1:1 complex, tridentate ligand osti.govpnnl.gov
Silver(I)N-(pyridin-4-ylmethyl)pyridine-3-amineDistorted LinearInfinite helical coordination polymer nih.gov

Supramolecular Chemistry and Self Assembly of 2,6 Bis Phenylethynyl Pyridine Architectures

Non-Covalent Interactions in 2,6-Bis(Phenylethynyl)Pyridine Assemblies

The self-assembly of this compound and its functionalized analogues into ordered superstructures is governed by a delicate interplay of several non-covalent interactions. These weak forces, acting in concert, dictate the packing of the molecules and the ultimate morphology of the resulting assemblies.

π-π Stacking and Hydrogen Bonding Networks

The aromatic nature of the pyridine (B92270) and phenyl rings in BPEP is central to its self-assembly behavior, primarily through π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between electron-rich and electron-poor regions of adjacent aromatic rings. In BPEP assemblies, the planar phenyl and pyridine moieties can stack in a face-to-face or offset fashion, leading to the formation of one-dimensional columnar structures. The strength and geometry of these π-π stacking interactions are highly dependent on the electronic properties of the aromatic rings, which can be modulated by substituents. rsc.org

Hydrogen bonding plays a crucial and often cooperative role in directing the self-assembly of functionalized BPEP derivatives. rsc.org By introducing hydrogen bond donor and acceptor groups, such as amides or carboxylic acids, onto the phenylethynyl framework, specific and directional interactions can be programmed into the system. For instance, in derivatives like pyridine-2,6-dicarboxamides, intermolecular hydrogen bonds work in concert with π-π stacking to create robust, fibrous networks. nih.govacs.org The presence of hydrogen bonds can enhance the strength of π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.org In the self-assembly of a supramolecular complex involving 2,6-bis(2-benzimidazolyl)pyridine, a related structure, one-dimensional chains are formed through a combination of π-π stacking and hydrogen bonding. pku.edu.cn

Van der Waals Forces and Hydrophobic Interactions in Aggregates

Hydrophobic interactions also play a critical role, especially in aqueous or polar environments. These interactions are not true bonds but rather the result of the system minimizing the disruption of the hydrogen-bonding network of water molecules. When hydrophobic BPEP molecules or aggregates are in a polar solvent, they tend to cluster together, a process that is a primary driver for the self-assembly of nanoparticles and other supramolecular structures. nih.gov The introduction of long alkyl chains or other hydrophobic moieties onto the BPEP scaffold can be used to deliberately harness these interactions to guide the formation of specific architectures. rsc.org

Design and Construction of Self-Assembled Structures

The predictable nature of non-covalent interactions allows for the rational design of BPEP-based building blocks that self-assemble into a variety of functional supramolecular architectures. By strategically modifying the core BPEP structure, chemists can direct the formation of materials with diverse properties and applications, from soft matter like gels to complex, metal-coordinated structures.

Organogels and Fibrous Networks Formation

Derivatives of this compound have been shown to be excellent organogelators, capable of immobilizing a large volume of an organic solvent at very low concentrations. This gelation process is the result of the self-assembly of the gelator molecules into a three-dimensional fibrous network that entraps the solvent.

A study on pyridine-2,6-dicarboxamides featuring a π-conjugated phenylethynyl framework demonstrated the formation of stable, thermoreversible organogels in various organic solvents. nih.govacs.org The formation of the fibrous network is driven by a combination of intermolecular hydrogen bonding between the amide groups, π-π stacking of the aromatic cores, and van der Waals interactions among appended long alkyl chains. nih.gov Transmission Electron Microscopy (TEM) of the corresponding xerogels revealed the entangled, fibrous nature of these self-assembled structures. acs.org

Table 1: Gelation Properties of a Phenylethynyl-based Pyridine-2,6-dicarboxamide Derivative

SolventMinimum Gelation Concentration (wt %)
Toluene0.2
o-Xylene0.2
Anisole0.2
Dodecane0.1
Decalin0.1

Data sourced from a study on organogelators with a phenylethynyl framework. nih.gov

Triple-Stranded Helicates and Metallomacrocycles

The pyridine nitrogen of the BPEP scaffold provides a key coordination site for metal ions, enabling the construction of intricate metallo-supramolecular architectures. While direct examples using this compound are not extensively documented in the formation of triple-stranded helicates, closely related ligand systems demonstrate this capability.

For instance, the ligand 2,6-bis([2,2′-bipyridin]-5-ylethynyl)-pyridine , which incorporates the BPEP motif, has been used to generate a triple-stranded metallo-cylinder upon complexation with iron(II) ions. In this structure, three ligand strands wrap around two iron centers, forming a helical, cylindrical architecture. These complex structures are of interest for their potential applications in host-guest chemistry and as potential anti-cancer agents.

The formation of metallomacrocycles, where one or more BPEP-type ligands coordinate to metal ions to form a cyclic structure, is another area of interest. The rigid, defined geometry of BPEP makes it an ideal component for creating macrocycles with specific sizes and shapes, suitable for molecular recognition and catalysis.

Metallo-Supramolecular Polymers and Frameworks (MOFs)

The ability of the 2,6-disubstituted pyridine unit to act as a linear, ditopic ligand has been exploited in the synthesis of metallo-supramolecular polymers. In these systems, the BPEP molecule can act as a monomer that is linked together by metal-ligand coordination bonds to form long, polymer-like chains. The resulting materials often possess interesting optical and electronic properties due to the integration of metal centers into a conjugated organic backbone. The interaction between metal ions like Zn²⁺ and ditopic ligands such as 2,6-bis(1'-methylbenzimidazolyl)pyridine leads to the formation of such supramolecular polymers. nih.gov

Furthermore, this compound and its derivatives are promising candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal nodes connected by organic linkers. The length and rigidity of the BPEP linker allow for the design of MOFs with large, well-defined pores, which are highly sought after for applications in gas storage, separation, and catalysis. While the broader class of pyridine-containing ligands has been extensively used in MOF synthesis, the specific use of BPEP as a linker offers the potential to create frameworks with unique electronic properties and high stability.

Mechanisms of Self-Assembly and Morphological Transformations

The self-assembly of this compound and its derivatives is a process governed by a delicate interplay of non-covalent interactions, leading to the formation of well-defined supramolecular architectures. The primary mechanisms driving this assembly include hydrogen bonding, anion-π interactions, and the influence of solvent molecules. Anions, in particular, have been shown to play a crucial role in directing the assembly process.

Derivatives of 2,6-bis(2-anilinoethynyl)pyridine equipped with bis(amide) or bis(sulfonamide) functional groups serve as excellent platforms for studying these self-assembly mechanisms. nih.gov For instance, bis(sulfonamide) receptors based on this scaffold have demonstrated the ability to form persistent 2+2 dimers in the presence of water or halide anions, both in solution and in the solid state. nih.gov In a related system, a bis(amide) receptor derived from 3,5-dinitrobenzoyl chloride assembles into a 2+2 dimer in the solid state, a process directed by the presence of two hydrogen chloride molecules. nih.govbohrium.com This dimer exhibits a twisted "S"-shaped backbone and is stabilized by six hydrogen bonds. nih.govbohrium.com The bridging chloride anions in this structure are held in place by three hydrogen bonds: one from the protonated pyridine nitrogen (Npyr–H⁺) and two from the amide nitrogens (Namide–H) of the interacting receptors. nih.gov

However, the stability of these self-assembled structures can be highly dependent on the surrounding environment. For example, the aforementioned (H₂⁺·Cl⁻)₂ dimer, while stable in the solid state, dissociates into a monomeric structure upon dissolution in chloroform (B151607). nih.govbohrium.comnih.gov This transformation highlights the role of the solvent in modulating the strength of the non-covalent interactions that hold the supramolecular assembly together.

In the solid state, the packing of these molecules can lead to the formation of higher-order structures. For example, certain derivatives can assemble into one-dimensional molecular strips that subsequently form layers. nih.gov The specific morphology of the assembled architecture is dictated by the intricate network of intermolecular interactions.

Below is a data table summarizing the self-assembly behavior of a 2,6-bis(2-anilinoethynyl)pyridine bis(amide) derivative.

Parameter Observation Reference
Assembly Type 2+2 Dimer nih.gov, bohrium.com
Directing Species 2 HCl molecules nih.gov, bohrium.com
Backbone Conformation Twisted "S"-shape nih.gov, bohrium.com
Stabilizing Interactions Six hydrogen bonds nih.gov, bohrium.com
Solid State Structure Dimeric nih.gov, bohrium.com, nih.gov
Solution Structure (in CHCl₃) Monomeric nih.gov, bohrium.com, nih.gov

Multi-Stimuli Responsive Supramolecular Systems

Supramolecular systems based on the this compound scaffold can be designed to exhibit responsiveness to multiple external stimuli, making them "intelligent" materials with potential applications in sensing and molecular switching. researchgate.netwur.nl These stimuli can include changes in pH, temperature, the presence of specific ions (anions or cations), and even mechanical force (piezochromism). nih.govrsc.org The response is typically observed as a change in the system's optical properties, such as color or fluorescence. nih.govrsc.org

The introduction of pyridine moieties into molecular structures is a key strategy for imparting multi-stimuli responsive fluorescence. rsc.org For example, the protonation and deprotonation of the pyridine nitrogen can significantly alter the frontier molecular orbitals of the compound, leading to distinct changes in its emission spectrum. rsc.org This pH-responsiveness has been exploited in the design of sensors. A series of bisphenylureas based on the 2,6-bis(2-anilinoethynyl)pyridine scaffold have been synthesized and shown to act as potential anion sensors, displaying a distinct fluorescence response, particularly towards the chloride anion. nih.gov

Furthermore, the incorporation of the this compound motif into more complex systems, such as metallosupramolecular polymers, can lead to materials that respond to a combination of physical and chemical stimuli. nih.gov For instance, pH-responsive alkynylplatinum(II) complexes containing a 2,6-bis(benzimidazol-2'-yl)pyridine ligand have been developed. researchgate.net These systems can undergo self-assembly and disassembly in response to pH changes, which in turn modulates their photophysical properties. researchgate.net The combination of different stimuli-responsive components allows for the creation of highly versatile and tunable materials. researchgate.netnih.gov Conformational exchanges within macrocyclic structures containing similar aromatic frameworks can also be triggered by multiple stimuli, including solvents, temperature, and guest binding. nih.gov

The table below details the stimuli-responsive behavior of a divinylanthracene derivative incorporating pyridine moieties, illustrating the principles applicable to this compound systems.

Stimulus Observed Response Underlying Mechanism Reference
Mechanical Force (Grinding) Piezochromic LuminescenceChange in molecular aggregation state rsc.org
Acid/Base Green and Red EmissionProtonation/deprotonation of pyridine moieties rsc.org
Anion Presence (Chloride) Fluorescence ResponseAnion binding to receptor nih.gov
pH Change Assembly/DisassemblyProtonation state change of ligand researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of 2,6-bis(phenylethynyl)pyridine in solution. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2,6-bis((4-methoxyphenyl)ethynyl)pyridine, shows distinct signals for the aromatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the pyridyl protons appear as a triplet at δ 7.64 ppm and a doublet at δ 7.42 ppm. rsc.org The protons on the substituted phenyl rings are observed as doublets at δ 7.55 ppm and δ 6.89 ppm. rsc.org For the parent this compound, the proton signals would be expected in similar regions, with the pyridine (B92270) protons typically appearing between δ 7.0 and 8.0 ppm and the phenyl protons also in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. In pyridine itself, the carbon atoms have distinct chemical shifts, with C2 at approximately 150 ppm, C3 at 124 ppm, and C4 at 136 ppm. testbook.comchemicalbook.com The introduction of the phenylethynyl groups at the 2 and 6 positions significantly influences these shifts due to changes in the electronic environment. The acetylenic carbons are also a key feature, typically resonating in the range of 80-100 ppm. The phenyl carbons exhibit a range of signals depending on their position relative to the ethynyl (B1212043) linker.

¹H NMR Data for a this compound Derivative
Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Pyridyl (t)7.64triplet rsc.org
Pyridyl (d)7.42doublet rsc.org
Phenyl (d)7.55doublet rsc.org
Phenyl (d)6.89doublet rsc.org

Electronic Absorption and Emission Spectroscopy for Optical Properties

The extended π-conjugated system of this compound gives rise to interesting electronic absorption and emission properties, which are studied using UV-Vis and fluorescence spectroscopy. These properties are highly dependent on the electronic nature of substituents on the phenyl rings and the solvent environment. nih.gov

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound and its derivatives typically exhibits intense absorption bands in the ultraviolet and visible regions. nih.gov These bands are attributed to π→π* transitions within the conjugated system. The position of the maximum absorption (λmax) can be tuned by altering the substituents on the phenyl rings. nih.gov For instance, electron-donating groups can cause a red-shift (bathochromic shift) in the absorption spectrum, while electron-withdrawing groups can lead to a blue-shift (hypsochromic shift). nih.gov

Fluorescence Emission: Many this compound derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. The fluorescence properties, including the emission wavelength and quantum yield, are also sensitive to the molecular structure and the surrounding medium. nih.govnih.gov The inherent fluorescence of these scaffolds makes them suitable for applications as molecular sensors. nih.govnih.gov The photoluminescence quantum yield can vary depending on the electron richness of the core structure. nih.gov

UV-Vis Absorption Data for a this compound Derivative
Derivativeλmax (nm)SolventReference
Trifluoromethyl substituted coreNot specifiedCH₃CN nih.gov

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structures

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. For a related compound, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, single-crystal X-ray diffraction revealed that the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring. nih.gov In another example, the crystal structure of a derivative showed the presence of a solvent water molecule within a molecular cavity, participating in hydrogen bonding. nih.gov These structural details are crucial for understanding how the molecules pack in the solid state and for designing materials with specific properties.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of bulk materials. It provides a fingerprint of the crystalline phases present in a sample. This technique is valuable for confirming the purity of a synthesized compound and for studying polymorphism, where a compound can exist in different crystalline forms.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy becomes relevant when studying its radical ions or its complexes with paramagnetic metal ions. For instance, radical scavenging experiments using radical scavengers like TEMPO have been used to probe reaction mechanisms involving radical intermediates in the synthesis of related compounds. acs.org

Mass Spectrometry and Elemental Analysis for Compound Identification

Mass spectrometry and elemental analysis are fundamental techniques for confirming the identity and purity of this compound.

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition of the compound. For example, the HRMS data for a derivative, 4-phenyl-2,6-bis(4-(trifluoromethyl)phenyl)pyrimidine, showed a calculated mass of 445.1139 (M⁺ + H) and a found mass of 445.1137, confirming its molecular formula. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula to verify the purity and composition of the sample. For instance, the elemental analysis of a derivative was found to be consistent with its calculated composition. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups. A key feature is the stretching vibration of the alkyne (C≡C) bond, which typically appears in the region of 2100-2260 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, and the C=C and C=N stretching vibrations of the pyridine and phenyl rings appear in the 1400-1600 cm⁻¹ region. For a related compound, 4-(cyclopropylethynyl)-2-(methylthio)pyridine, the C≡C stretching vibration was observed at 2224 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C stretching vibration is often strong in the Raman spectrum due to the polarizability of the triple bond.

Theoretical and Computational Chemistry Studies on 2,6 Bis Phenylethynyl Pyridine Systems

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of 2,6-bis(phenylethynyl)pyridine systems. researchgate.netnih.gov By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties.

Ground State Calculations and Molecular Electrostatic Potential Mapping

Ground state calculations using DFT provide the optimized geometry of the this compound molecule, representing its most stable conformation. researchgate.net These calculations are crucial for understanding the molecule's intrinsic properties and serve as the foundation for further computational analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule. researchgate.netresearchgate.net For this compound, MEP maps reveal the electrophilic and nucleophilic sites. The nitrogen atom of the pyridine (B92270) ring typically exhibits a region of negative electrostatic potential (red), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings often show positive electrostatic potential (blue), highlighting their potential for interactions with nucleophiles. researchgate.net This information is instrumental in predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov

For this compound, the HOMO is typically localized on the phenylethynyl moieties, which are electron-rich, while the LUMO is often centered on the electron-deficient pyridine ring. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, pointing to higher reactivity and potential applications in electronics and photonics. nih.gov

Table 1: Frontier Molecular Orbital Data for a Representative this compound Derivative

ParameterEnergy (eV)
HOMO-6.44
LUMO-2.63
HOMO-LUMO Gap3.81

Note: These values are illustrative and can vary depending on the specific substituents and the computational method used.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a widely used method to study the excited-state properties of molecules. rsc.orgcnr.it It allows for the calculation of electronic absorption spectra, providing insights into the nature of electronic transitions. For this compound systems, TDDFT calculations can predict the energies and intensities of UV-Vis absorption bands. nih.gov These calculations help in understanding the charge-transfer characteristics of the excited states, which is crucial for designing materials for applications in organic light-emitting diodes (OLEDs) and solar cells.

Quantum Chemical Calculations for Spin Density Distribution and Magnetic Properties

Quantum chemical calculations are employed to investigate the spin density distribution in radical or open-shell species of this compound, which is essential for understanding their magnetic properties. These calculations can predict how the unpaired electron density is distributed across the molecule, identifying the atoms that carry the most spin. This information is vital for the design of molecular magnets and spintronic devices.

Modeling of Intermolecular and Intramolecular Interactions in Supramolecular Assemblies

The this compound scaffold is a versatile building block for constructing complex supramolecular assemblies. nih.gov Computational modeling plays a crucial role in understanding the non-covalent interactions that govern the formation and stability of these assemblies. nih.govnih.gov These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. By modeling these forces, researchers can predict the geometry and properties of the resulting supramolecular structures. This predictive capability is invaluable for the rational design of functional materials with tailored properties, such as sensors and molecular machines. frontiersin.org

Applications in Materials Science and Optoelectronics

Luminescent Materials and Photonic Devices

The unique electronic structure of BPEP derivatives, characterized by an extended π-conjugation system, gives rise to intriguing luminescent properties. These properties can be finely tuned through synthetic modifications, making them suitable for a range of optoelectronic applications.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

While the core 2,6-bis(phenylethynyl)pyridine structure has not been extensively explored as a primary AIE-gen, the principles of AIE are highly relevant to its derivatives. The general strategy involves attaching known AIE-active moieties, such as tetraphenylethene (TPE), to a central core. For instance, studies on pyridinium (B92312) salts have shown that non-covalent intermolecular interactions between pyridinium units in a crystal can lead to significant AIE effects, with emission intensity increasing up to 187-fold compared to the solution state. nih.gov The lack of emission in solution and in an amorphous frozen state suggests that the restriction of molecular motion within a well-defined crystal lattice is the primary driver of this AIE phenomenon, rather than just the freezing of intramolecular rotations. nih.gov

Furthermore, research on other pyridine-containing AIE-gens, such as TPE analogues where phenyl rings are replaced by pyridine (B92270), demonstrates that the introduction of the pyridine moiety is a viable strategy for developing new AIE-active materials. rsc.org These findings suggest a strong potential for designing BPEP derivatives that exhibit AIE by introducing appropriate rotor-like substituents that become restricted upon aggregation, thereby activating a strong fluorescence response.

The development of single-component white-light emitting (WLE) materials is a significant goal for applications in solid-state lighting and displays, as it can simplify device fabrication and improve color stability. nih.gov One strategy to achieve this is to design molecules that exhibit broad emission covering the entire visible spectrum or dual emission (e.g., from two complementary colors like blue and yellow) from a single molecular entity.

Research on related pyridine derivatives has shown promise in this area. For example, pristine crystals of E,E-2,6-bis(4-cyanostyryl)pyridine, a structurally analogous compound, were found to exhibit a slight bluish-white fluorescence. This was attributed to the presence of a mixture of two distinct crystal polymorphs, one emitting blue light and the other emitting yellow-green light, demonstrating that multi-color emission can be achieved from a single compound through polymorphism. rsc.org

A more direct and tunable approach involves the strategic functionalization of the BPEP core. The photophysical properties of 2,6-bis(2-anilinoethynyl)pyridine derivatives can be systematically tuned by introducing electron-donating or electron-withdrawing groups onto the peripheral aniline (B41778) rings. nih.gov This allows for precise control over the molecule's emission color. For example, substituting the aniline rings with electron-withdrawing groups like trifluoromethyl results in a blue-shift of the emission spectrum, while adding electron-donating groups like methoxy (B1213986) causes a red-shift. nih.gov This tunability is crucial for designing molecules with specific emission colors and is a key strategy for creating the blue, green, and red emitters needed for full-color displays and WLE systems.

Table 1: Effect of Aniline Ring Substituents on the Photophysical Properties of 2,6-Bis(2-anilinoethynyl)pyridine Cores. nih.gov
Core CompoundSubstituent (R)Electronic NatureAbsorbance Max (λabs, nm)Emission Max (λem, nm)Observed Color Shift
8-CF3Electron-Withdrawing372422Blue-shifted
7-CO2EtElectron-Withdrawing385456-
6-C(CH3)3Electron-Donating399464-
9-OCH3Electron-Donating414471, 501*Red-shifted

*Compound 9 exhibits dual emission bands.

While specific data on the integration of this compound derivatives into OLEDs is limited in the available research, their inherent properties make them strong candidates for such applications. The high fluorescence quantum yields and color tunability demonstrated by BPEP derivatives are essential characteristics for emissive materials in OLEDs. nih.gov

In a typical OLED, a material with these properties would be used in the emissive layer (EML). The performance of such a device, measured by its external quantum efficiency (EQE), current efficiency, and color purity, would depend heavily on the specific BPEP derivative used. For example, deep blue emitters are particularly sought after for full-color displays. A BPEP derivative functionalized with strong electron-withdrawing groups could potentially serve as a deep blue emitter. nih.gov

Furthermore, the rigid, planar structure of the BPEP core is conducive to good charge transport properties, which are vital for efficient device operation. The pyridine ring itself is electron-deficient and can facilitate electron transport, suggesting that BPEP derivatives could also be explored as electron-transporting materials (ETLs) or host materials in phosphorescent OLEDs. nih.govnih.gov

Chemosensors and Molecular Recognition Systems

The BPEP scaffold provides a robust and signal-active framework for constructing chemosensors. The pyridine nitrogen atom and the alkyne groups can act as binding sites, and the conjugated system provides a fluorescent output that can be modulated by a binding event.

The lone pair of electrons on the nitrogen atom of the central pyridine ring in the BPEP scaffold makes it a natural binding site for metal cations. nih.govmdpi.com The binding of a metal ion to the pyridine nitrogen can significantly perturb the electronic structure of the entire conjugated system, leading to a detectable change in its absorption or fluorescence properties. This forms the basis of its use as a fluorescent metal ion sensor.

The general mechanism involves chelation, where the pyridine nitrogen and potentially other nearby donor atoms coordinate with the metal ion. This interaction can lead to several outcomes:

Fluorescence Quenching: The metal ion, particularly a transition metal with open d-orbitals, can quench the fluorescence of the BPEP derivative through energy or electron transfer processes.

Fluorescence Enhancement: In some cases, binding to a metal ion can restrict conformational flexibility or prevent photoinduced electron transfer (PET) quenching, leading to an increase in fluorescence intensity.

Ratiometric Sensing: If the binding event leads to the formation of a new emissive species (e.g., an exciplex), the sensor can exhibit a ratiometric response, where the ratio of two different emission bands changes, providing a more reliable and built-in self-calibration for sensing. mdpi.com

The selectivity of a BPEP-based sensor for a particular metal ion can be engineered by introducing additional coordinating groups onto the scaffold, creating a binding pocket with a specific size, geometry, and set of donor atoms tailored for the target ion.

The BPEP scaffold has been successfully functionalized to create highly effective and selective fluorescent sensors for anions. The strategy involves attaching hydrogen-bond donor groups, such as ureas or amides, to the BPEP core, typically via aniline linkers, to create a 2,6-bis(2-anilinoethynyl)pyridine structure. nih.govsigmaaldrich.com These hydrogen-bond donors form a recognition pocket for the anion.

The sensing mechanism relies on the interaction between the anion and the receptor, which alters the photophysical properties of the BPEP fluorophore. A common approach involves an "OFF-ON" switching mechanism. sigmaaldrich.com In the free receptor, a photoinduced electron transfer (PET) process might occur from the aniline nitrogen to the BPEP core, quenching the fluorescence. Upon binding an anion, the hydrogen-bond donors become more acidic, and the electron-donating ability of the aniline nitrogen is reduced. This inhibits the PET process, "turning on" the fluorescence of the molecule.

Alternatively, protonation of the central pyridine ring, often facilitated by the presence of an anion, can dramatically change the electronic properties and lead to a significant colorimetric and fluorescent response. nih.gov In a study of sixteen different bis-urea derivatives based on the 2,6-bis(2-anilinoethynyl)pyridine scaffold, researchers demonstrated that the fluorescence response could be finely tuned. nih.gov The addition of anions like chloride, in the presence of a proton source, led to a distinct change in fluorescence, with the emission color being dependent on the electronic nature of the substituents on the aniline rings.

Table 2: Anion Sensing Response of a Urea-Functionalized 2,6-Bis(2-anilinoethynyl)pyridine Derivative (Compound 2c). nih.gov
AnalyteFluorescence ResponseEmission Max (λem, nm)Observation
Compound 2c onlyWeak~480Very low baseline fluorescence.
+ H+ (TFA)Strongly Enhanced~480Protonation of pyridine turns on fluorescence.
+ H+ (TFA) + Cl-Further Enhanced & Shifted~505Anion binding causes additional enhancement and a red shift.

This work highlights the versatility of the BPEP scaffold in creating sophisticated anion sensors where selectivity and the nature of the optical output can be rationally designed through synthetic chemistry. nih.govsigmaaldrich.com

Polymeric Materials Incorporating this compound Units

The integration of the this compound (BPEP) moiety into polymer structures gives rise to materials with unique electronic, optical, and thermal characteristics. The rigid, planar, and electron-deficient nature of the BPEP scaffold makes it a valuable building block for both high-performance thermosets and functional conjugated polymers.

Conjugated Polymers for Electronic and Optical Applications

The this compound scaffold is an inherently fluorescent and highly conjugated structure, making it an attractive component for polymers in electronic and optical applications. The core structure's properties, such as its absorption/emission behavior and rigidity, have been leveraged in the development of light-emitting materials and polymer composites. nih.gov While extensive research on homopolymers of BPEP is still emerging, the properties of related small molecules and analogous copolymer systems provide significant insight into their potential.

The fundamental 2,6-bis(arylethynyl)pyridine structure serves as a versatile building block for receptor molecules, and its unique absorption and emission properties are central to its function. nih.gov Studies on discrete molecules containing this scaffold show that their fluorescent properties can be systematically tuned by varying pendant functional groups. nih.govrsc.org For instance, attaching electron-withdrawing groups like trifluoromethyl can lead to a blue-shift in both absorption and emission spectra, while electron-donating groups like methoxy cause a red-shift. nih.gov

This principle of "tunability" is a cornerstone of conjugated polymer design. By copolymerizing monomers containing the BPEP unit with various other conjugated comonomers, it is possible to precisely control the final polymer's optoelectronic characteristics. rsc.org This approach allows for the tailoring of properties like the optical bandgap and photoluminescent quantum yield. rsc.org For example, creating copolymers with alternating electron-donating and electron-accepting units is a common strategy to produce materials with specific energy levels and emission colors for applications in organic light-emitting diodes (OLEDs). mdpi.com The BPEP unit, with its electron-deficient pyridine ring, can act as the acceptor component in such a donor-acceptor polymer architecture.

The table below summarizes the photophysical properties of different substituted 2,6-bis(2-anilinoethynyl)pyridine cores, illustrating the tuning effect of functional groups, a principle directly applicable to the design of BPEP-containing polymers.

Core CompoundSubstituentAbsorption Max (λabs, nm)Emission Max (λem, nm)Observed Spectral Shift
Core 6tert-Butyl (Electron Donating)382410Reference
Core 8Trifluoromethyl (Electron Withdrawing)367385Blue-shifted
Core 9Methoxy (Electron Donating)395422, 505 (dual emission)Red-shifted

Data sourced from studies on 2,6-bis(2-anilinoethynyl)pyridine scaffolds, demonstrating the principle of electronic tuning. nih.gov

Incorporating the rigid BPEP moiety into a polymer backbone is also expected to influence the material's morphology and processing characteristics, which are crucial for fabricating efficient electronic devices.

Thermally Reactive Polymers and their Curing Behavior

The phenylethynyl groups in this compound are highly reactive at elevated temperatures, making the molecule an excellent building block or end-capper for thermally cured thermosetting polymers. Phenylethynyl-terminated imide (PETI) oligomers are a critical class of high-performance resins used in aerospace applications, and their curing behavior provides a model for how BPEP-containing polymers would perform. nih.gov

The curing of phenylethynyl groups proceeds through a complex, thermally induced free-radical reaction without the release of volatile byproducts. rsc.org This process involves branching, linear chain extension, and cross-linking, which ultimately forms a highly rigid and stable polymer network. nih.govrsc.org This network structure imparts exceptional thermo-oxidative stability, mechanical strength, and resistance to heat and solvents in the final cured material. nih.gov

The curing reaction is typically initiated by the thermal cleavage of an ethynyl (B1212043) π-bond, which generates free radicals. rsc.org The reactivity of the phenylethynyl group is sensitive to its electronic environment. Electron-withdrawing groups on the polymer backbone can hinder the initiation step by destabilizing the radicals, thus slowing the crosslinking reaction and increasing the processing temperature. nih.gov Conversely, more electron-rich systems can lower the cure temperature. rsc.org

Thermal curing is generally performed at temperatures between 350 °C and 400 °C. For example, PETI resins are often cured at around 370 °C for one to two hours to achieve their final properties. nih.gov Blends designed for resin transfer molding have been cured at 380 °C for two hours, resulting in thermosets with very high glass transition temperatures (Tg) of 420–426 °C. rsc.org The specific cure cycle can be staged with multiple holds at different temperatures to control the viscosity and ensure complete reaction. For instance, a cycle for PETI-330 resin involves an 8-hour hold at 310 °C followed by a 1-hour hold at 371 °C. researchgate.net

The table below presents data on the thermal properties and curing conditions for various phenylethynyl-terminated resins, which are analogous to polymers that would incorporate BPEP units for thermal reactivity.

Polymer/Resin SystemCuring ConditionsPost-Cure Glass Transition Temp. (Tg)Decomposition Temp. (Td5%, °C)
PMDA/p-ODA/PEPA (n=1)~370 °C356 °C528 °C
PMDA/p-ODA/PEPA (n=4)~370 °C346 °C539 °C
6FDA-based PETIsNot specified363–391 °CNot specified
PETI-330310°C (8h) then 371°C (1h)Not specifiedNot specified
PETI-8290°C (2h), 300°C (2h), 316°C (8h)~300 °CNot specified
6FDA/3,4'-ODA/m-PDA blend380 °C (2h)420–426 °CNot specified

Data compiled from various studies on phenylethynyl-terminated imide (PETI) resins. nih.govrsc.orgrsc.orgresearchgate.net

This ability to form highly cross-linked, thermally stable networks makes polymers containing the this compound moiety prime candidates for use as matrix resins in advanced composites, high-temperature adhesives, and other demanding engineering applications.

Future Perspectives and Emerging Research Directions

Rational Design Principles for Next-Generation 2,6-Bis(Phenylethynyl)Pyridine Materials

The creation of new this compound (BPEP) materials with specific functions relies on carefully planned design strategies. By making precise changes to the molecule's structure, scientists can control its electronic and light-related properties.

One key approach is to add different chemical groups to the BPEP framework. For example, adding anilino groups creates a scaffold that can be used to develop sensors. nih.gov By changing the functional groups attached to this anilino-BPEP structure, researchers can fine-tune the material's fluorescence, which is important for creating sensors that can detect specific anions like chloride. nih.gov

Another design principle involves modifying the BPEP structure to create ligands, which are molecules that bind to metal ions. For instance, reacting 2,6-dichloropyridine (B45657) with lithiated 2-(1-phenylethyl)pyridine produces a tridentate pyridine (B92270) donor ligand. utas.edu.au This ligand can then be used to create complexes with metals, and the specific arrangement of the atoms can be separated and studied. utas.edu.au

The table below shows how different functional groups added to a BPEP-based structure can affect its light-emitting properties.

Table 1: Impact of Functional Groups on BPEP Derivatives

Functional Group Observed Property Potential Application
Anilino groups Tunable fluorescence Anion sensors
Pyridin-2-yl groups Metal coordination Metal complexes
Phenyl groups Liquid crystal formation Display technologies

Integration into Hybrid Organic-Inorganic Systems

BPEP and its derivatives are valuable building blocks for creating hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components. These hybrid materials have a wide range of potential uses.

One major area of application is in metal-organic frameworks (MOFs). BPEP-type ligands can be used to connect metal ions, forming stable, porous structures. For example, 2,6-bis(1,2,4-triazol-1-yl)pyridine, a BPEP derivative, has been used to create 3D frameworks with polyoxometalates, which are large, metal-oxide clusters. rsc.org These materials have interesting magnetic and luminescent properties.

Another application is in the development of perovskite solar cells. While not directly using BPEP, related pyridine-based ligands are being explored to improve the stability and efficiency of these solar cells. The principles used in these studies could be applied to BPEP-based systems in the future.

The table below provides examples of hybrid systems that have been created using BPEP-related structures.

Table 2: BPEP in Hybrid Organic-Inorganic Systems

Hybrid System BPEP Derivative Inorganic Component Resulting Feature
Metal-Organic Framework 2,6-bis(1,2,4-triazol-1-yl)pyridine Polyoxometalates 3D porous structure
Coordination Polymer 2,6-bis(pyrazol-3-yl)pyridines Iron(II) Spin-crossover behavior
Lead-Bromide Network Pyridine-hydrazones Lead(II) bromide 1D and 2D networks

Advanced Characterization Techniques for Complex Architectures

To fully understand the complex structures of BPEP-based materials, scientists use a variety of advanced characterization techniques. These methods provide detailed information about the material's composition, structure, and properties.

X-ray diffraction is a fundamental tool for determining the crystal structure of BPEP derivatives. For example, single-crystal X-ray diffraction was used to determine the precise arrangement of atoms in a meso-diastereoisomer of a BPEP-based ligand complexed with methylmercury. utas.edu.au This technique revealed the bond lengths and angles within the molecule, providing insight into its coordination geometry. utas.edu.au

Spectroscopic methods, such as nuclear magnetic resonance (NMR) and UV-visible spectroscopy, are also crucial. NMR helps to determine the structure of molecules in solution, while UV-visible spectroscopy provides information about the electronic properties of the material. For instance, these techniques have been used to study how BPEP-based sensors interact with anions. nih.gov

The table below lists some of the advanced techniques used to study BPEP materials and the type of information they provide.

Table 3: Advanced Characterization of BPEP Materials

Technique Information Obtained Example Application
X-ray Diffraction Crystal structure, bond lengths Determining coordination geometry
NMR Spectroscopy Molecular structure in solution Studying host-guest interactions
UV-visible Spectroscopy Electronic properties, absorption Monitoring sensor response
Mass Spectrometry Molecular weight, composition Confirming product identity

Computational Materials Design and Predictive Modeling

Computational modeling has become an essential tool for designing and predicting the properties of new BPEP materials. By using computer simulations, researchers can screen potential candidates before synthesizing them in the lab, saving time and resources.

Density functional theory (DFT) is a powerful computational method used to study the electronic structure of molecules. DFT calculations can predict various properties, such as a molecule's geometry, stability, and reactivity. For example, DFT has been used to study how the position of a pyridine nitrogen atom affects the cytotoxicity of related compounds, providing insights for designing new anti-cancer drugs. nih.gov

Computational methods can also be used to predict how well a molecule will perform in a specific application. For instance, researchers have used computational scoring systems to evaluate the ability of new drug candidates to penetrate the blood-brain barrier, which is crucial for developing treatments for brain tumors. nih.gov

The table below highlights some of the computational methods used in the study of BPEP-related materials and their applications.

Table 4: Computational Modeling of BPEP Materials

Computational Method Predicted Property Application
Density Functional Theory (DFT) Electronic structure, stability Designing new anti-cancer drugs
CNS MPO Algorithm Blood-brain barrier penetration Developing treatments for brain tumors
Molecular Dynamics Conformational changes Understanding protein-ligand binding

Potential in Emerging Advanced Materials Technologies

The unique properties of BPEP make it a promising candidate for a variety of advanced technologies. Its rigid structure, combined with its electronic and photophysical properties, can be harnessed for applications in electronics, sensing, and medicine.

One potential application is in the development of new electronic devices. The conjugated π-system of BPEP allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic components. nih.gov Researchers are also exploring the use of BPEP-based materials as molecular wires, which could be used to create nanoscale electronic circuits.

Another emerging area is in the field of theranostics, which combines therapy and diagnostics. BPEP derivatives have been investigated for their potential as anti-cancer agents, and their fluorescent properties could be used to track their delivery and monitor their effects in real-time. nih.gov

The table below summarizes some of the potential applications of BPEP in advanced technologies.

Table 5: Potential Applications of BPEP in Advanced Technologies

Technology BPEP Property Potential Application
Organic Electronics Charge transport Organic light-emitting diodes (OLEDs)
Molecular Wires π-conjugation Nanoscale electronic circuits
Theranostics Fluorescence, bioactivity Anti-cancer agents with imaging capabilities
Anion Sensing Host-guest chemistry Environmental monitoring, medical diagnostics

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-Bis(Phenylethynyl)Pyridine derivatives, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions. For example, 2,6-pyridinedicarboxaldehyde reacts with amino alcohols in CH₂Cl₂ under ambient conditions for 6 hours, followed by vacuum concentration .
  • Optimization : Key parameters include stoichiometric ratios (e.g., 1:2 aldehyde-to-amino alcohol), solvent polarity, and reaction time. Temperature control (room temperature vs. reflux) impacts yield and purity.
  • Validation : Confirm product formation via FTIR (e.g., peaks at 2952 cm⁻¹ for C-H stretching) and NMR (e.g., δ 8.09 ppm for pyridinic protons) .

Q. How should researchers characterize the structural and electronic properties of this compound ligands?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent integration and electronic environments (e.g., pyridine ring protons at δ 7.7–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 554.2806) verifies molecular weight .
  • X-ray Crystallography : Resolve crystal packing and ligand geometry, as demonstrated for Fe(II) spin-crossover complexes .

Advanced Research Questions

Q. How does this compound facilitate spin-crossover behavior in transition metal complexes, and what experimental approaches validate this phenomenon?

  • Mechanism : The ligand’s strong field character splits Fe(II) d-orbitals, enabling transitions between low-spin (LS) and high-spin (HS) states. Splitting parameters (ΔLS ≈ 19,000–22,000 cm⁻¹) are critical .
  • Validation :

  • Magnetic Susceptibility : Detect temperature-dependent χMT changes.
  • Mössbauer Spectroscopy : Identify LS/HS populations via quadrupole splitting .
    • Contradictions : Some ligands (e.g., 2,6-bis(benzimidazolyl)pyridine) show incomplete spin transitions, requiring ligand backbone modifications .

Q. What role does this compound play in designing photoluminescent materials, and how are these properties quantified?

  • Application : Coordination with lanthanides (e.g., Eu(III)) yields white-emitting hybrids. The ligand transfers energy to Eu(tta)₃, enhancing luminescence quantum yield .
  • Quantification :

  • Photoluminescence Spectroscopy : Measure emission spectra (λem ≈ 615 nm for Eu³⁺).
  • Lifetime Analysis : Monitor decay kinetics to assess energy transfer efficiency .

Q. How can this compound derivatives be tailored for catalytic applications, such as cross-coupling or reduction reactions?

  • Design : Functionalize the pyridine core with electron-withdrawing/donating groups (e.g., tosyloxy or selone substituents) to modulate metal-ligand interactions .
  • Case Study : Au(I) complexes with selone-modified ligands catalyze nitro reduction with Fe₃O₄@Cu(OH)x nanocatalysts, achieving >90% yield under mild conditions .
  • Optimization : Screen solvents (e.g., acetonitrile vs. DMF) and reductants (e.g., NaBH₄ vs. H₂) to enhance turnover frequency .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Common Issues : Discrepancies in NMR integration (e.g., overlapping peaks) or mass accuracy (<5 ppm error threshold).
  • Solutions :

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations unambiguously .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-enriched reagents to simplify spectra .

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